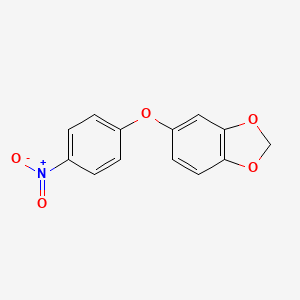

5-(4-Nitrophenoxy)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenoxy)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESAXSVDFHOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 4 Nitrophenoxy 1,3 Benzodioxole and Analogues

Direct Synthetic Approaches for 5-(4-Nitrophenoxy)-1,3-benzodioxole

Direct synthesis of the target molecule often involves the formation of the ether linkage between the benzodioxole and nitrophenyl moieties as a key step.

Photoinduced Radical Nucleophilic Substitution Reactions

One notable method for the synthesis of related aryl-benzodioxole systems is the photoinduced radical nucleophilic substitution (SRN1) reaction. For instance, novel 6-aryl-5-benzodioxolol derivatives have been synthesized from commercially available and inexpensive reactants under mild conditions with moderate yields using this approach. conicet.gov.ar This methodology has been successfully applied to the reaction of the anion of sesamol (B190485) (5-hydroxy-1,3-benzodioxole) with various aryl halides. conicet.gov.ar While this specific example focuses on the formation of a C-C bond at the 6-position of the benzodioxole ring, the principles of photostimulated reactions could potentially be adapted for the formation of the C-O bond in this compound. The reaction involves the generation of a radical anion from the aryl halide, which then expels the halide to form an aryl radical. This radical is subsequently trapped by the nucleophile, in this case, the anion of sesamol. conicet.gov.ar

Synthesis of Related Benzodioxole-Containing Nitrophenyl Ethers

The synthesis of analogues of this compound often employs classical and modern organic chemistry reactions to construct the core structure.

Etherification Reactions Involving 4-Nitrophenol (B140041) Derivatives

A common and straightforward approach to forming the diaryl ether linkage is through Williamson ether synthesis or related etherification reactions. This typically involves the reaction of a phenoxide with an activated aryl halide. In the context of synthesizing benzodioxole-containing nitrophenyl ethers, this could involve the reaction of a nitrophenoxide with a suitably substituted benzodioxole derivative or, conversely, the reaction of a benzodioxole phenoxide with a nitro-substituted aryl halide. For example, the synthesis of 2-benzyloxy-5-nitrophenol was achieved by reacting 4-nitrocatechol (B145892) with benzyl (B1604629) bromide in the presence of sodium hydride, demonstrating the feasibility of etherifying a nitrophenol derivative. unimi.it This general strategy can be adapted to form the desired this compound by reacting sesamol (5-hydroxy-1,3-benzodioxole) with a 4-nitro-substituted aryl halide. The nitro group on the phenyl ring activates the aryl halide towards nucleophilic aromatic substitution, facilitating the etherification.

Multi-step Synthetic Sequences Incorporating Nitrophenyl and Benzodioxole Units

| Starting Material | Key Reaction Type | Product | Reference |

| Sesamol anion and aryl halides | Photoinduced Radical Nucleophilic Substitution | 6-Aryl-5-benzodioxolol derivatives | conicet.gov.ar |

| 4-Nitrocatechol and benzyl bromide | Williamson Ether Synthesis | 2-Benzyloxy-5-nitrophenol | unimi.it |

| 2-(1-Phenylvinyl)benzaldehyde and malonates | Knoevenagel Condensation/Cyclization | Indene and benzofulvene derivatives | nih.gov |

| (6-Bromobenzo[d] conicet.gov.arCurrent time information in Bangalore, IN.dioxol-5-yl)methanol | Multi-step including Suzuki-Miyaura coupling | New 1,3-benzodioxole (B145889) derivatives | researchgate.net |

| N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide | Nucleophilic Substitution | Benzodioxole-based dithiocarbamate (B8719985) derivatives | nih.gov |

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound and its analogues relies on the availability of appropriately functionalized precursors. The ability to introduce or modify functional groups on both the benzodioxole and nitrophenyl rings is crucial for creating structural diversity.

The functionalization of alkyl moieties in drug molecules through metabolic hydroxy and carboxy functionalization can alter their properties. nih.gov While this is a metabolic process, similar chemical transformations can be employed in the laboratory to functionalize precursors. For instance, the synthesis of 1-(1,3-benzodioxol-5-yl)propan-2-ol, also known as safrole alcohol, provides a precursor with a hydroxyl group that can be further modified. lookchem.com

The introduction of a nitro group onto the benzodioxole ring has been studied, with vibrational spectroscopic studies performed on 5-nitro-1,3-benzodioxole (B1580859). researchgate.net This demonstrates that the benzodioxole ring can be nitrated, providing a handle for further chemical transformations. Similarly, the nitration of 2-benzyloxyphenol yields a mixture of nitro derivatives, highlighting that the position of nitration can be controlled to some extent by the existing substituents. unimi.it The nitro group itself can be a versatile functional group, for example, it can be reduced to an amine, which can then participate in a wide range of reactions.

The synthesis of precursors can also involve the construction of the benzodioxole ring itself. For example, fluorinated benzodioxoles have been created to improve drug-target interactions and metabolic stability. enamine.net The synthesis of these compounds often starts from catechols which are then cyclized to form the benzodioxole ring.

| Precursor | Functionalization Reaction | Product | Reference |

| Safrole | Oxidation | 1-(1,3-Benzodioxol-5-yl)propan-2-ol | lookchem.com |

| 1,3-Benzodioxole | Nitration | 5-Nitro-1,3-benzodioxole | researchgate.net |

| 2-Benzyloxyphenol | Nitration | Nitro-2-benzyloxyphenol derivatives | unimi.it |

| Catechols | Cyclization | Fluorinated benzodioxoles | enamine.net |

Stereoselective Synthesis and Enantiomeric Purity Considerations in Benzodioxole Chemistry

The synthesis of single enantiomers of chiral benzodioxole derivatives is of paramount importance, particularly for pharmaceutical applications where the biological activity often resides in only one of the enantiomers. koreascience.kr Consequently, significant research has been devoted to developing stereoselective synthetic methods and techniques for assessing enantiomeric purity.

Biocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in the synthesis of chiral benzodioxole-containing molecules. For example, the asymmetric reduction of 1-(benzo[d] prepchem.comdioxol-5-yl)ethanone to its corresponding alcohol has been achieved with high enantiomeric purity. nih.govresearchgate.net Screening of various bacterial isolates identified Lactobacillus paracasei BD101 as a highly effective biocatalyst for this transformation. Under optimized conditions, this method produced (R)-1-(1,3-benzodioxol-5-yl)ethanol with an excellent enantiomeric excess (>99% ee) and high conversion, demonstrating a mild and environmentally friendly route to this chiral carbinol. nih.govresearchgate.net

Table 3: Biocatalytic Reduction for Enantiopure Benzodioxole Derivative

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|

| 1-(benzo[d] prepchem.comdioxol-5-yl)ethanone | Lactobacillus paracasei BD101 | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% | nih.govresearchgate.net |

In addition to biocatalysis, organocatalysis has also been successfully applied. The stereoselective synthesis of trans-dihydronarciclasine (B1211340) derivatives, which contain a benzodioxane moiety, has been accomplished with high enantioselectivities (up to 99% ee) using chiral organocatalysts. nih.gov Furthermore, chemoenzymatic methods have been developed for the synthesis of both enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, achieving high enantiomeric purity (99.4% ee) through lipase-mediated resolution. researchgate.net

Ensuring the enantiomeric purity of these compounds is critical. This is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. koreascience.kr For instance, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has itself been used as a chiral derivatizing agent to determine the enantiomeric purity of β-blockers. koreascience.kr

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity Profile of the Nitro Group: Electron-Withdrawing Effects and Substituent Chemistry

The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. nih.gov Its strong electron-withdrawing nature stems from both inductive and resonance effects. nih.govquora.com The positively charged nitrogen atom withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution. quora.comwikipedia.org This deactivation makes reactions that typically target benzene (B151609) rings, such as Friedel-Crafts alkylation or acylation, significantly more difficult.

Conversely, this electron withdrawal is the primary activating feature for nucleophilic aromatic substitution (SNAr) on the nitrophenyl ring. wikipedia.orgdoubtnut.com The depletion of electron density makes the ring susceptible to attack by nucleophiles. The nitro group's ability to stabilize the negative charge in the intermediate Meisenheimer complex, particularly when positioned ortho or para to the reaction site, is crucial for this reactivity. organic-chemistry.org In 5-(4-nitrophenoxy)-1,3-benzodioxole, the para-positioning of the nitro group relative to the ether linkage strongly activates this site for nucleophilic attack.

The presence of the nitro group also increases the acidity of protons on adjacent carbons, although this is more relevant for nitroalkanes than for nitroarenes where there are no alpha-protons on the ring itself. nih.govwikipedia.org

Table 1: Influence of the Nitro Group on Aromatic Ring Reactivity

| Reaction Type | Effect of Nitro Group | Mechanism | Favored Positions for Attack |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivating | Destabilizes the positively charged carbocation intermediate (arenium ion) by withdrawing electron density. quora.comfiveable.me | Meta libretexts.org |

| Nucleophilic Aromatic Substitution | Strongly Activating | Stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orgdoubtnut.com | Ortho, Para doubtnut.comorganic-chemistry.org |

Transformations Involving the Ether Linkage and Benzodioxole Ring System

The diaryl ether linkage (C-O-C) in aromatic ethers is generally stable. However, its cleavage can be achieved under specific catalytic conditions, often involving transition metals. sioc-journal.cn Recent advancements have focused on nickel- and ruthenium-catalyzed reactions that can cleave the robust C(aryl)-O bond, allowing for the functionalization of aryl ethers. chemistryviews.orgrsc.org These transformations often present a more sustainable alternative to using aryl halides in cross-coupling reactions. researchgate.netrecercat.cat

The benzodioxole ring itself can undergo transformations such as oxidation. For instance, oxidation of some 2,2-disubstituted 1,3-benzodioxoles with lead tetraacetate can lead to 5-acetoxy derivatives or even the oxidative loss of the dioxole ring to form o-quinones. publish.csiro.auresearchgate.net The reaction of alkyl-substituted benzenes with o-chloranil has also been shown to produce tetrachloro-1,3-benzodioxoles, indicating the potential for forming the dioxole ring via oxidation pathways. nih.gov

Nucleophilic Substitution Reactions in Related Phenoxy Ethers

The presence of the 4-nitro group makes the phenoxy ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the ether oxygen (the leaving group), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org

Kinetic studies on the reactions of similar 4-nitrophenyl ethers with various nucleophiles, such as amines and phenolate (B1203915) ions, confirm this reactivity pattern. For example, the reaction of 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with phenolate ions proceeds via a single-step mechanism. rsc.org Similarly, studies on the aminolysis of 4-nitrophenyl benzoates show a stepwise mechanism where the departure of the 4-nitrophenoxide leaving group is the rate-determining step. koreascience.krpsu.edu The reactivity is significantly influenced by the strength of the incoming nucleophile and the stability of the leaving group. The presence of other electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, on the nitrophenyl ring can further enhance the rate of substitution. chemsociety.org.ng

The general mechanism for the SNAr reaction is as follows:

Nucleophilic Attack: The nucleophile adds to the carbon atom attached to the leaving group, breaking the aromaticity of the ring.

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate is formed. The nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge.

Departure of Leaving Group: The leaving group (the 1,3-benzodioxole-5-oxy group in this case) is expelled, and the aromaticity of the ring is restored.

Oxidation and Reduction Pathways of Substituted Benzodioxoles and Nitrophenyl Moieties

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, making it a versatile synthetic handle. wikipedia.orgwikipedia.org The product of the reduction depends heavily on the reducing agent and the reaction conditions.

Reduction to Amines: The most common transformation is the reduction of the nitro group to an amine (–NH₂). This can be achieved through catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel with H₂ gas) or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.org

Reduction to Hydroxylamines: Milder reducing conditions, such as using zinc metal in aqueous ammonium (B1175870) chloride or catalytic transfer hydrogenation with hydrazine, can lead to the formation of the corresponding hydroxylamine (B1172632) (–NHOH). wikipedia.org

Reduction to Azo or Hydrazine Compounds: The use of certain reagents like excess zinc metal can lead to bimolecular reduction products, such as N,N'-diarylhydrazines, while other conditions can yield azo compounds. wikipedia.org

Table 2: Common Reduction Products of Aromatic Nitro Compounds

| Product Functional Group | Typical Reagents and Conditions | Reference |

|---|---|---|

| Amine (–NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂ | wikipedia.org |

| Hydroxylamine (–NHOH) | Zn, NH₄Cl; Rh/C, N₂H₄ | wikipedia.org |

| Azo Compound (–N=N–) | NaBH₄, LiOH | wikipedia.org |

| Hydrazine (–NH-NH–) | Excess Zn metal | wikipedia.org |

Regarding oxidation, the nitrophenyl moiety is generally resistant due to the deactivating effect of the nitro group. However, the benzodioxole portion of the molecule is more susceptible. As mentioned previously, oxidation of the benzodioxole ring can lead to the formation of catechols (after hydrolysis) or o-quinones. publish.csiro.au In some enzymatic systems, 4-nitrophenol (B140041) can be oxidized to 4-nitrocatechol (B145892), demonstrating a pathway for hydroxylation of the nitrophenyl ring, though this typically requires specific biological catalysts. nih.gov

Cyclization and Rearrangement Mechanisms in Analogous Systems

The structure of this compound lends itself to potential intramolecular cyclization and rearrangement reactions, as seen in analogous systems.

Cyclization: Reductive cyclization is a prominent reaction for nitroaromatics that possess a suitably positioned ortho substituent. While the target molecule lacks a pre-existing ortho group for direct cyclization, related reactions provide insight into potential transformations. For instance, the Cadogan reaction involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents to form carbazoles. sci-hub.se Similarly, the reductive cyclization of 2-nitrostyrenes can yield indoles. sci-hub.se These reactions proceed through a nitrene or nitroso intermediate which then attacks the adjacent aromatic ring. A novel gas-phase electrophilic cyclization has been observed where a protonated nitro group on a 2-nitrophenyl phenyl ether acts as the electrophile, leading to the formation of a phenoxazine (B87303) ring system. nih.gov

Rearrangement: Diaryl ethers can undergo rearrangement reactions, particularly under photochemical conditions. The photochemical rearrangement of diphenyl ether, for example, proceeds via cleavage of the C-O bond to form a radical pair (phenoxy and phenyl radicals). nih.gov Intramolecular recombination of these radicals leads to 2- and 4-phenylphenol. nih.gov The presence of electron-donating or electron-withdrawing substituents can influence which C-O bond is preferentially cleaved. nih.gov Other named rearrangements of ethers include the Claisen rearrangement (for allyl aryl ethers) and the 1,2-Wittig rearrangement, which involves deprotonation followed by a 1,2-shift. wikipedia.orgrsc.org While not directly applicable to a diaryl ether, these mechanisms highlight the potential for skeletal reorganization in ether-containing compounds under specific conditions.

Metal-Catalyzed Coupling and Cross-Coupling Reactions in Related Aromatic Systems

The C(aryl)-O bond in ethers, while strong, can be activated for cross-coupling reactions using transition metal catalysts, most notably those based on nickel and palladium. chemistryviews.orgresearchgate.netrecercat.cat This strategy has emerged as a powerful alternative to the use of aryl halides for the formation of C-C and C-heteroatom bonds, offering advantages in terms of substrate availability and reduced halogenated waste. recercat.cat

Nickel catalysts have been shown to be particularly effective for the cross-coupling of aryl ethers with various partners. chemistryviews.orgnih.gov For example, nickel can catalyze the coupling of aryl ethers with organolithium reagents to form new C-C bonds. nih.gov Ruthenium catalysts have also been developed for the Suzuki-Miyaura type cross-coupling of aryl methyl ethers with organoboranes. rsc.org These reactions typically involve the oxidative addition of the metal catalyst into the C-O bond, a challenging but increasingly feasible step, followed by transmetalation and reductive elimination to afford the coupled product. The development of these methods allows for the use of widely available phenol (B47542) derivatives as coupling partners in reactions that were traditionally dominated by aryl halides. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Applications for Benzodioxole Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus. In benzodioxole derivatives, the signals for the methylenedioxy bridge (O-CH₂-O) are particularly characteristic, typically appearing as a singlet around 5.9-6.1 ppm in the ¹H NMR spectrum and around 101-102 ppm in the ¹³C NMR spectrum. acs.orgworldresearchersassociations.comnajah.edu The aromatic protons and carbons of the benzodioxole and nitrophenyl rings exhibit complex splitting patterns and chemical shifts influenced by the ether linkage and the electron-withdrawing nitro group.

For 5-(4-Nitrophenoxy)-1,3-benzodioxole, the protons on the nitrophenyl ring are expected to appear as two distinct doublets due to their coupling, while the protons on the benzodioxole ring will show shifts indicative of their positions relative to the ether linkage. The carbon spectrum will similarly show distinct signals for each carbon atom, with the carbons attached to oxygen atoms appearing at lower field (higher ppm values).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzodioxole Derivatives Note: The following table presents typical chemical shift ranges observed for the core structures related to this compound. Exact values for the title compound require experimental measurement.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | O-CH₂-O (Benzodioxole) | 5.90 - 6.12 | acs.orgnajah.edu |

| ¹H | Aromatic (Ar-H) | 6.30 - 8.30 | najah.edugoogle.com |

| ¹³C | O-CH₂-O (Benzodioxole) | 100 - 102 | najah.edursc.org |

| ¹³C | Aromatic (Ar-C) | 105 - 150 | acs.orgnajah.edu |

| ¹³C | C-O (Ether linkage) | 140 - 160 | worldresearchersassociations.com |

| ¹³C | C-NO₂ (Nitro-substituted carbon) | ~140 - 150 | rsc.org |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between non-adjacent atoms. numberanalytics.com HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov For this compound, an HMBC experiment would be crucial to confirm the ether linkage by showing a correlation between the protons on one aromatic ring and the oxygen-bearing carbon of the other ring. doi.org It would also definitively assign the signals for each specific proton and carbon within the isomeric structure by revealing their correlations to neighboring nuclei. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. measurlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound. nih.gov For this compound (C₁₃H₉NO₅), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, often confirming the molecular formula with a high degree of certainty. rsc.orgconicet.gov.ar The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such compounds include the loss of the nitro (NO₂) group and cleavage of the ether bond, yielding fragments characteristic of the substituted benzodioxole and nitrophenol moieties. researchgate.netmgutheses.in

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₅ |

| Calculated Exact Mass [M+H]⁺ | 260.05535 u |

| Common Fragmentation Ions | [M-NO₂]⁺, [C₇H₅O₃]⁺, [C₆H₄NO₃]⁻ |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group. orientjchem.org Additionally, the spectrum will display bands corresponding to the C-O-C stretches of the ether linkage and the benzodioxole ring, as well as aromatic C-H and C=C stretching vibrations. orientjchem.orgarabjchem.org

Table 3: Key IR Absorption Bands for this compound Note: Data is compiled from spectra of 5-nitro-1,3-benzodioxole (B1580859) and related structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3119 | C-H Stretch | Aromatic Ring | orientjchem.org |

| ~1609 | C=C Stretch | Aromatic Ring | orientjchem.org |

| ~1596 - 1609 | Asymmetric N-O Stretch | Nitro (NO₂) | orientjchem.org |

| ~1489 | CH₂ Scissoring | Methylene (O-CH₂-O) | orientjchem.org |

| ~1430 - 1437 | Symmetric N-O Stretch | Nitro (NO₂) | orientjchem.org |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether & Benzodioxole | worldresearchersassociations.comorientjchem.org |

| ~1030 - 1040 | Symmetric C-O-C Stretch | Benzodioxole | worldresearchersassociations.comgoogle.com |

X-ray Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has not been detailed in publicly available crystallographic databases. While X-ray diffraction is the definitive method for determining such solid-state structures, specific crystallographic data for this compound, including unit cell parameters, space group, and atomic coordinates, are not presently reported in the searched scientific literature.

For illustrative purposes and to demonstrate the type of information that would be obtained from such an analysis, the crystallographic data for a related benzodioxole derivative, 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole, is presented. This data showcases the detailed structural insights that X-ray diffraction provides. In a study of this related compound, single crystals were analyzed, revealing a monoclinic crystal system with the space group P2₁/n. researchgate.net The analysis provided precise cell dimensions and angles, which are fundamental parameters describing the crystal lattice. researchgate.net

Such an analysis for this compound would be invaluable for understanding its molecular conformation, including the dihedral angles between the benzodioxole and nitrophenyl ring systems, as well as the intermolecular interactions, such as π-π stacking or hydrogen bonds, that govern its crystal packing. These structural details are crucial for correlating the molecular structure with its physical properties and potential applications.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Benzodioxole Compound.

| Parameter | Value researchgate.net |

| Crystal Data | |

| Chemical formula | C₁₄H₁₀N₂O₂ |

| Formula weight | 238.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.7454 (7) |

| b (Å) | 15.2824 (11) |

| c (Å) | 16.9487 (13) |

| β (°) | 91.974 (5) |

| Volume (ų) | 2263.9 (3) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.398 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

This table presents data for 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole to exemplify the outputs of a single-crystal X-ray diffraction study. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenoxy 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 5-(4-nitrophenoxy)-1,3-benzodioxole. scielo.br

Analysis of Electron Density Distribution (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron density distribution to demarcate the space a molecule occupies in a crystal. For related benzodioxole and nitrophenyl-containing structures, Hirshfeld analysis has been used to identify and quantify various non-covalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for the stability of the crystal structure. nih.govnih.gov

In a broader context, Hirshfeld analysis of various organic crystals reveals the relative contributions of different types of intermolecular contacts. For instance, in a study of a triazole derivative containing a nitrophenyl group, H⋯H, N⋯H/H⋯N, and O⋯H/H⋯O contacts were found to be the most significant contributors to the crystal packing. nih.gov This type of analysis provides a detailed picture of how molecules like this compound might interact with each other in the solid state.

Table 1: Illustrative Hirshfeld Surface Contact Percentages for a Nitrophenyl-Containing Compound nih.gov

| Contact Type | Contribution (%) |

| H⋯H | 31.5 |

| N⋯H/H⋯N | 19.2 |

| O⋯H/H⋯O | 14.5 |

| N⋯C/C⋯N | 10.9 |

| C⋯H/H⋯C | 10.2 |

| C⋯C | 5.2 |

| O⋯N/N⋯O | 4.0 |

| O⋯C/C⋯O | 2.4 |

| N⋯N | 2.1 |

This table is illustrative and based on data from a related nitrophenyl-containing compound to demonstrate the type of information gained from Hirshfeld analysis.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. lumenlearning.com The flexibility of the ether linkage and the rotational freedom of the phenyl rings in this compound give rise to a complex conformational energy landscape. Understanding this landscape is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

Computational methods, such as force-field calculations (e.g., MMFF94) and DFT, are used to identify stable conformers and the energy barriers between them. researchgate.net For complex molecules, a systematic search of the potential energy surface is performed to locate the global energy minimum and other low-energy conformers. researchgate.net The relative energies of these conformers, often expressed through a Boltzmann distribution, indicate which shapes the molecule is most likely to adopt at a given temperature. researchgate.net The study of energy landscapes reveals that protein dynamics, for example, involve transitions between low-energy conformations, which can be crucial for function. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound and its derivatives behave over time. nih.govsemanticscholar.org By simulating the movements of atoms and molecules, MD can explore a wider range of conformational space and provide insights into the flexibility and stability of different conformations in various environments (e.g., in solution). nih.govsemanticscholar.org

MD simulations are particularly useful for assessing the stability of a ligand when bound to a biological target, such as a protein. nih.govsemanticscholar.org These simulations can reveal how the ligand's conformation changes upon binding and how it interacts with the protein's active site over time.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical methods are employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. ub.edu For instance, in the context of cycloaddition reactions, computational studies can elucidate the one-step mechanism and identify the stabilized molecular complexes formed between reactants. mdpi.com Such studies are vital for understanding how derivatives of this compound might be synthesized or how they might metabolize in a biological system.

Structure-Property Relationship Studies through Computational Modeling

Computational modeling plays a key role in establishing structure-property relationships. scielo.br By systematically modifying the structure of this compound in silico and calculating various electronic and steric properties, researchers can correlate these features with observed physical, chemical, or biological properties. scielo.br For example, DFT calculations can determine global chemical reactivity descriptors like HOMO-LUMO energy gaps, which are related to a molecule's stability and reactivity. scielo.br The introduction of substituents, such as the nitro group, can significantly alter these properties. scielo.br

Computational Approaches in Rational Design of Derivatives

The insights gained from the aforementioned computational studies are invaluable for the rational design of new derivatives of this compound with desired properties. buketov.edu.kz

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity.

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target using molecular docking to identify potential hits.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used to understand ligand-receptor interactions and to guide the design of more potent and selective inhibitors. mdpi.com For example, in the design of new anticancer agents, molecular docking can help to predict the binding affinity of a compound to its target protein. researchgate.net

These computational tools allow for the pre-screening of a vast number of potential derivatives, saving significant time and resources in the drug discovery and materials science pipelines.

Exploration of Non Biological Applications and Material Science Relevance

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

In organic synthesis, the value of a compound is often determined by its ability to serve as a versatile "building block"—a foundational unit that can be readily modified to construct more complex molecular architectures. cymitquimica.comcymitquimica.com The 1,3-benzodioxole (B145889) scaffold, also known as methylenedioxybenzene, is a privileged structure found in numerous natural products and is recognized for its chemical adaptability and unique pharmacological properties. researchgate.net The structure of 5-(4-Nitrophenoxy)-1,3-benzodioxole offers several strategic points for chemical modification, making it a valuable intermediate.

The most significant reactive site is the nitro group (–NO₂). This electron-withdrawing group can be readily reduced under standard chemical conditions (e.g., using tin(II) chloride or catalytic hydrogenation) to form an amino group (–NH₂). researchgate.net This transformation is crucial as it converts the molecule into 5-(4-Aminophenoxy)-1,3-benzodioxole, introducing a nucleophilic primary amine that serves as a handle for a wide array of subsequent reactions. This amine can be acylated, alkylated, or, most notably, used to build new heterocyclic rings. For instance, research on related benzodioxole structures has shown their use in synthesizing complex thiazole (B1198619) derivatives, which are of interest in medicinal chemistry. nih.gov Following a similar synthetic logic, the amino derivative of this compound could be a key precursor for novel, multi-ring systems.

Furthermore, the benzodioxole ring itself can be a starting point for creating elaborate molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds, and functionalized benzodioxoles are often employed as substrates in these reactions to build complex derivatives. worldresearchersassociations.com

Contributions to the Development of Dyes and Pigments

The development of synthetic dyes and pigments relies on molecules that contain specific structural features capable of absorbing and reflecting light. These molecules typically consist of a chromophore (the color-bearing part) and an auxochrome (a group that modifies the color and intensity). The structure of this compound contains elements that are highly relevant to dye chemistry.

The 4-nitrophenyl group is a well-known component in the synthesis of various dyes. google.commdpi.com Its primary contribution stems from the potential to convert the nitro group into a diazonium salt (–N₂⁺), a highly reactive intermediate essential for creating azo dyes. The synthetic pathway would involve the initial reduction of the nitro group to an amine, as discussed previously, to yield 5-(4-Aminophenoxy)-1,3-benzodioxole. This amine can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in a process called diazotization.

The resulting diazonium salt is a powerful electrophile that can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form an azo compound (a molecule containing a –N=N– bond). This azo linkage is a classic chromophore responsible for the vibrant colors of many commercial dyes. The final color of the dye can be fine-tuned by the choice of the coupling partner. For example, coupling with different substituted phenols would result in a range of colors from yellow to red. While direct synthesis of a dye from this compound is not explicitly documented in available literature, the chemical principles for its conversion into a valuable azo dye are well-established based on analogous nitrophenyl precursors. nih.govjustia.com

Applications in Advanced Materials and Polymer Science (e.g., high-temperature polymers)

The integration of specific organic molecules as monomers into polymer chains is a fundamental strategy for creating advanced materials with tailored properties. The 1,3-benzodioxole moiety has been successfully incorporated into polymer backbones to create functional materials, particularly in the field of electrochromics. researchgate.netresearchgate.net Electrochromic materials can change their color in response to an electrical potential, making them suitable for applications such as smart windows, displays, and sensors.

Research has demonstrated the synthesis of dithienylpyrrole-based polymers where 1,3-benzodioxole groups are attached to the central pyrrole (B145914) ring (denominated as PMDOB). researchgate.net These polymers exhibit reversible redox properties and distinct color changes between their neutral and oxidized states. For example, PMDOB films can switch from yellow in their neutral state to other colors upon oxidation. researchgate.net

In this context, this compound could serve as a functional monomer or a precursor to one. After suitable modification to add a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group), it could be copolymerized with other monomers. The presence of the electron-withdrawing nitrophenoxy group would be expected to significantly influence the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting polymer. This electronic tuning is critical for controlling the material's color, switching voltage, and stability, potentially leading to the development of new high-performance electrochromic polymers.

Synergistic Effects in Chemical Formulations

In many chemical formulations, particularly pesticides, the efficacy of an active ingredient can be dramatically increased by adding a second, often non-toxic, compound known as a synergist. europa.eu The 1,3-benzodioxole ring is the cornerstone of one of the most well-known synergists, piperonyl butoxide (PBO). europa.eu Synergists like PBO function by inhibiting metabolic enzymes in insects, most notably cytochrome P450 monooxygenases. bulletinofinsectology.org These enzymes are the insect's primary defense mechanism for detoxifying foreign chemicals like insecticides. By inhibiting these enzymes, the synergist allows the insecticide to persist longer in the insect's body, leading to a much greater effect. europa.eubulletinofinsectology.org

The development of insect resistance to common insecticides has spurred research into new and more potent synergists. Recent studies have focused on synthesizing novel derivatives of 1,3-benzodioxole and related structures to enhance their inhibitory activity against the specific metabolic enzymes found in resistant pest populations. bulletinofinsectology.org These new compounds often feature modifications to the side chain attached to the benzodioxole ring to improve their binding to the enzyme's active site.

Given that this compound contains the essential 1,3-benzodioxole core, it is a strong candidate for investigation as a potential synergist. Its unique nitrophenoxy side chain differs from that of PBO and other commercial synergists, offering the possibility of a different or improved inhibitory profile against insect enzymes. Its potential utility in overcoming metabolic resistance makes it a molecule of interest for the development of next-generation crop protection and public health formulations. google.com

Future Directions and Emerging Research Avenues for 5 4 Nitrophenoxy 1,3 Benzodioxole

Development of Novel and Sustainable Synthetic Routes

The primary method for synthesizing diaryl ethers like 5-(4-Nitrophenoxy)-1,3-benzodioxole is the Ullmann condensation. However, traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, which are not environmentally sustainable. researchgate.netrsc.org Future research is poised to develop greener and more efficient synthetic protocols.

Key areas of development include:

Catalyst Innovation: Moving beyond traditional copper powder, research is focusing on soluble copper(I) catalysts and nanocatalysts which exhibit higher activity under milder conditions. researchgate.netorganicmystery.com The use of palladium, nickel, and gold-based catalysts, although potentially more expensive, offers alternative pathways with high efficiency. acs.org The development of reusable, heterogeneous catalysts, such as copper nanoparticles immobilized on magnetic supports, presents a significant step towards sustainable industrial-scale production.

Green Chemistry Approaches: The replacement of high-boiling, toxic solvents like DMF and nitrobenzene (B124822) with more environmentally benign alternatives is a critical goal. rsc.org Water-based, metal-free arylation reactions using diaryliodonium salts represent a frontier in green diaryl ether synthesis. nih.gov Furthermore, microwave-assisted and ultrasound-irradiated Ullmann reactions can significantly reduce reaction times and energy consumption. acs.orgacs.org

Ligand-Free and Additive-Free Conditions: Simplifying the reaction mixture by removing the need for complex organic ligands is another avenue for sustainable synthesis. Ligand-free Ullmann-type couplings are gaining attention for their economic and environmental benefits. researchgate.net

A comparative overview of traditional versus emerging synthetic routes is presented in Table 1.

| Parameter | Traditional Ullmann Synthesis | Emerging Sustainable Routes |

| Catalyst | Stoichiometric Copper Powder | Catalytic Cu(I) complexes, Nanoparticles (Cu, Pd), Heterogeneous catalysts |

| Temperature | >200°C | Room temperature to 120°C |

| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) | Water, Toluene, or solvent-free conditions |

| Additives | Often requires strong bases and ligands | Ligand-free systems, milder bases (e.g., Cs2CO3) |

| Efficiency | Variable yields, often low for unactivated halides | Generally high yields, broad substrate scope |

Exploration of Unconventional Reactivity Patterns

The chemical structure of this compound contains multiple reactive sites, suggesting a rich and largely unexplored reactivity profile beyond simple aromatic substitutions. Future research can focus on leveraging these features to uncover novel transformations.

Photochemical Cleavage and Rearrangement: The diaryl ether C-O bond, while robust, can be cleaved under specific conditions. Visible-light photoredox catalysis has emerged as a powerful tool for C-O bond cleavage at room temperature. nih.govresearchgate.net This could allow for the controlled degradation of the molecule into its constituent phenol (B47542) and nitrophenol derivatives or facilitate novel rearrangement reactions. Uranyl-photocatalyzed hydrolysis offers another mild, transition-metal-free pathway for ether cleavage. acs.orgnih.gov

Radical Reactions of the Nitro Group: The nitroaromatic moiety is known to participate in a variety of radical reactions. rsc.org Under reductive conditions, it can form nitro radical-anions, which are key intermediates in many biological and chemical processes. nih.govnih.gov Exploring the radical chemistry of this compound could lead to new functionalization pathways or the synthesis of novel heterocyclic systems.

Directed C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds that were previously considered unreactive. Research could explore the ortho-functionalization of either aromatic ring, directed by the ether oxygen or other functional groups. acs.org Furthermore, advanced template-based strategies could enable the functionalization of more remote C-H bonds, opening up possibilities for creating complex derivatives with precisely controlled substitution patterns. nsf.gov

Advanced Characterization Techniques for In-depth Understanding

A thorough understanding of reaction mechanisms, kinetics, and the properties of intermediates is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced characterization techniques will be instrumental in future studies of this compound.

In-situ Reaction Monitoring: Techniques such as Raman and mid-infrared (IR) spectroscopy allow for real-time monitoring of chemical reactions as they occur. libretexts.org Applying these in situ methods to the synthesis of this compound can provide invaluable data on reaction kinetics, detect transient intermediates, and determine reaction endpoints with high precision. nih.govnih.gov This is particularly useful for optimizing reaction conditions and ensuring process safety and efficiency, especially at an industrial scale.

Operando Spectroscopy: This technique combines in situ spectroscopic measurements with simultaneous analysis of product composition, providing a realistic picture of a catalyst's behavior under actual working conditions. chemicalbook.com For heterogeneous catalytic systems used in the synthesis of this compound, operando IR or Raman spectroscopy can elucidate the nature of the active catalytic species and the reaction mechanism on the catalyst surface.

Advanced NMR and Mass Spectrometry: While standard characterization tools, advanced multi-dimensional NMR techniques can help elucidate the complex structures of any unconventional reaction products. High-resolution mass spectrometry is essential for confirming molecular formulas and identifying trace byproducts, aiding in the detailed mechanistic investigation of novel transformations.

Integration with Machine Learning and AI in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly growing field that promises to accelerate the pace of discovery.

Predictive Synthesis: Machine learning models, particularly deep learning algorithms, can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields. libretexts.orgacs.org Such models could be used to predict the optimal conditions for the synthesis of this compound and its derivatives, saving significant time and resources in the lab. lkouniv.ac.in

Discovery of New Reactions: AI can be used to explore vast chemical reaction spaces to identify novel and unexpected reactivity patterns. nih.gov By analyzing the electronic and structural features of this compound, ML algorithms could suggest previously unconsidered reaction pathways or catalysts.

Functional Material Design: Generative AI models can design new molecules with specific desired properties. learncbse.inmdma.ch By defining target characteristics, such as specific optical or electronic properties, AI could design novel derivatives of this compound for advanced material applications. This in silico design process can rapidly identify promising candidates for subsequent experimental synthesis and testing.

| Stage | AI/ML Application | Objective |

| 1. Synthesis Planning | Retrosynthesis Algorithms | Identify potential sustainable synthetic routes. |

| 2. Reaction Optimization | Yield Prediction Models | Predict optimal reaction conditions (catalyst, solvent, temp.) for highest yield. |

| 3. Reactivity Exploration | Reactivity Prediction Models | Identify unconventional reactivity patterns and potential new reactions. |

| 4. Material Design | Generative Models | Design novel derivatives with targeted functional properties (e.g., NLO, thermal stability). |

Potential for New Non-Biological Material Applications

The unique electronic properties of this compound, arising from its donor-acceptor structure, make it a promising candidate for various non-biological material applications.

Nonlinear Optical (NLO) Materials: Organic molecules with significant intramolecular charge transfer, like the subject compound, are known to exhibit NLO properties. The presence of the electron-donating benzodioxole system and the electron-withdrawing nitro group could lead to a large second-order NLO response, which is crucial for applications in optoelectronics and optical data storage.

High-Performance Polymers: Diaryl ether linkages are fundamental components of many high-performance polymers, such as Polyether ether ketone (PEEK) and Polyether sulfone (PES), known for their exceptional thermal stability and chemical resistance. The this compound moiety could be incorporated as a monomer into novel polyether structures to create materials with tailored properties, such as enhanced thermal stability or specific refractive indices.

Advanced Electronic Materials: The benzodioxole core is a component in some organic semiconductor materials. By modifying the substituents on the this compound scaffold, it may be possible to tune its electronic properties for use in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. Intermediate Characterization :

- NMR : Confirm regioselectivity via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for nitrophenyl groups) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

A multi-technique approach is critical:

- FTIR : Identify key functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and benzodioxole C-O-C asymmetric stretching at ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 275.06 for the parent compound) .

- - and -NMR : Assign aromatic protons (e.g., split signals for benzodioxole vs. nitrophenyl rings) and quaternary carbons .

Q. Common Pitfalls :

- Overlapping NMR signals due to symmetry; use 2D-COSY or NOESY for resolution .

Advanced: How can conflicting data on the reactivity of the nitro group in this compound be resolved?

Methodological Answer:

Discrepancies in nitro group reduction or substitution rates may arise from solvent polarity or catalyst choice. To address this:

- Controlled Reductive Studies : Compare catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (SnCl₂/HCl) in polar (ethanol) vs. nonpolar (toluene) solvents .

- Kinetic Analysis : Use UV-Vis spectroscopy to track nitro-to-amine conversion rates under varying conditions .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to assess electronic effects of substituents on nitro group activation .

Example Conflict : Faster reduction in DMF vs. THF due to solvent stabilization of transition states .

Advanced: What experimental strategies mitigate instability of this compound under acidic or photolytic conditions?

Methodological Answer:

Instability often stems from nitro group lability or benzodioxole ring opening:

- Acidic Conditions : Use buffered solutions (pH 6–8) to prevent protonation of the benzodioxole oxygen, which accelerates hydrolysis .

- Photodegradation : Store samples in amber vials under inert gas. For photostability assays, expose to UV light (254 nm) and monitor degradation via HPLC .

- Stabilizing Additives : Include radical scavengers (e.g., BHT) to inhibit nitro radical formation .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying the nitro group or benzodioxole moiety:

- Nitro Group Replacement : Synthesize analogs with cyano, trifluoromethyl, or amine groups to assess electronic effects .

- Benzodioxole Functionalization : Introduce substituents (e.g., methyl, chloro) at the 4-position to study steric hindrance .

- Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric assays .

Key Data : Correlate Hammett σ values of substituents with bioactivity to quantify electronic contributions .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system with MRM transitions for high sensitivity (LOQ < 1 ng/mL) .

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to remove interferents .

- Internal Standards : Deuterated analogs (e.g., d₄-5-(4-Nitrophenoxy)-1,3-benzodioxole) to correct for matrix effects .

Advanced: How can contradictory results in the compound’s solubility profile be systematically addressed?

Methodological Answer:

Solubility variations (e.g., in DMSO vs. water) require standardized protocols:

- Shake-Flask Method : Saturate the solvent with the compound, filter, and quantify via UV absorbance at λmax (~310 nm) .

- Cosolvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors .

- Waste Disposal : Neutralize nitro-containing waste with 10% sodium hydroxide before disposal .

Advanced: How can computational tools predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Metabolism : Use software like MetaSite or GLORY to identify likely Phase I/II metabolites (e.g., nitro reduction, glucuronidation) .

- CYP450 Docking : Perform molecular docking (AutoDock Vina) to predict interactions with CYP3A4 or CYP2D6 .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Use reference compounds (e.g., positive controls like warfarin for anticoagulant studies) .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .

- Meta-Analysis : Pool data from independent studies and apply statistical models (e.g., random-effects) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.